Cas no 5694-37-1 (N-(4-Carboxyphenyl)succinamic acid)

N-(4-Carboxyphenyl)succinamic acid structure
5694-37-1 structure
Product Name:N-(4-Carboxyphenyl)succinamic acid
CAS-nummer:5694-37-1
MF:C11H11NO5
MW:237.208743333817
CID:946186
PubChem ID:287263
Update Time:2025-04-19

N-(4-Carboxyphenyl)succinamic acid Chemische en fysische eigenschappen

Naam en identificatie

    • N-(4-Carboxyphenyl)succinamic acid
    • (S)-4-({2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl}amino)-4-oxobutyric acid
    • 2-(3-carboxy-1-oxo-propylamino)-benzoic acid
    • 4-({1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-4-oxobutanoic acid
    • AC1Q5M
    • EINECS 219-472-6
    • N-(3-carboxypropanoyl)-L-phenylalanine-p-nitroanilide
    • N-(3-carboxy-propionyl)-anthranilic acid
    • N-Succinoylanthranilsaeure
    • o-carboxysuccinanilic acid
    • SBB072392
    • Suc-Phe-pNA
    • Suphepa
    • 2-(3-carboxypropanamido)benzoic acid
    • Cambridge id 5222415
    • SR-01000586206-1
    • CBKinase1_012472
    • CBKinase1_000072
    • OGPDRYVIHAFSNL-UHFFFAOYSA-N
    • Oprea1_131656
    • Butanedioic acid monoamide, N-(2-carboxyphenyl)-
    • DTXSID70972381
    • 2-(3-carboxypropanoylamino)benzoic acid
    • SR-01000586206
    • STK246332
    • 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid
    • 5694-37-1
    • N-succinoylanthranilic acid
    • BRD-K11981252-001-01-6
    • 2-[(3-carboxy-1-oxopropyl)amino]benzoic acid
    • NSC146833
    • CBDivE_007436
    • 2-[(3-Carboxypropanoyl)amino]benzoic acid
    • 2-[(3-Carboxypropanoyl)amino]benzoic acid #
    • Q27165712
    • SCHEMBL7824993
    • CHEBI:93956
    • NSC-146833
    • AKOS001695800
    • AE-641/30200016
    • EU-0051265
    • Inchi: 1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
    • InChI-sleutel: OGPDRYVIHAFSNL-UHFFFAOYSA-N
    • LACHT: OC(CCC(NC1C(C(=O)O)=CC=CC=1)=O)=O

Berekende eigenschappen

  • Exacte massa: 237.06373
  • Monoisotopische massa: 237.064
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 5
  • Complexiteit: 315
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 104Ų

Experimentele eigenschappen

  • Dichtheid: 1.458
  • Kookpunt: 583.5°C at 760 mmHg
  • Vlampunt: 306.7°C
  • Brekindex: 1.635
  • PSA: 103.7
  • LogboekP: 1.26110

N-(4-Carboxyphenyl)succinamic acid Beveiligingsinformatie

  • Risicozinnen:R36/37/38
  • Veiligheidstermijn:S26;S36
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
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Inner Mongolia Xinhong Biological Technology Co., Ltd
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Yunnanjiuzhen
Jiangsu Xinsu New Materials Co., Ltd
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Jiangsu Xinsu New Materials Co., Ltd